molecular formula C21H28N4O2 B2724221 N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide CAS No. 1797649-96-7

N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No. B2724221
CAS RN: 1797649-96-7
M. Wt: 368.481
InChI Key: MSEAYHKFOOTGIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperazinyl group, a prop-2-yn-1-yl group, and a carboxamide group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions, and the piperazinyl group could participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall structure .

Mechanism of Action

The mechanism of action would depend on the compound’s biological target. For example, if the compound were a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of the compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are often assessed through laboratory testing .

Future Directions

Future research on this compound could involve further elucidating its synthesis and properties, exploring its potential uses, and investigating its safety profile .

properties

IUPAC Name

N-phenyl-1-[2-(4-prop-2-ynylpiperazin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-2-10-23-13-15-24(16-14-23)17-20(26)25-11-8-18(9-12-25)21(27)22-19-6-4-3-5-7-19/h1,3-7,18H,8-17H2,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEAYHKFOOTGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

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